
N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
説明
“N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine” is a chemical compound with the molecular formula C18H21NO . It is a derivative of tetrahydronaphthalene, a bicyclic compound also known as tetralin, which is used as a versatile intermediate in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine” consists of a tetrahydronaphthalene backbone with a methoxy group at the 5-position and a benzylamine group at the 2-position . The presence of these functional groups can influence the compound’s reactivity and potential biological activity.Physical And Chemical Properties Analysis
“N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine” has a molecular weight of 267.37 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用
Antiproliferative Activity
The compound has shown promising antiproliferative activity. In particular, cyano-substituted derivatives of the compound have demonstrated strong antiproliferative activity against tested cells . This suggests potential applications in cancer research and treatment .
Antioxidative Activity
The compound has also been found to have antioxidative activity. Several derivatives of the compound have shown significantly improved antioxidative activity compared to standard BHT . This could make it useful in the development of antioxidants.
Antibacterial Activity
One derivative of the compound, with two hydroxy and one methoxy group on the phenyl ring, showed strong antibacterial activity against the Gram-positive strain E. faecalis . This suggests potential applications in the development of new antibacterial agents.
Anti-inflammatory Activity
Some derivatives of the compound have shown anti-inflammatory and analgesic activities . This suggests potential applications in the development of new anti-inflammatory drugs.
Dopamine β-Hydroxylase Inhibition
The compound may have potential applications in the field of neuroscience. It has been suggested that it could be used to inhibit dopamine β-hydroxylase (DBH), a Cu-based oxidoreductase that controls dopamine transformation into norepinephrine .
Synthesis of Antibiotics
The compound has been considered a potential intermediate for optically active 11-deoxyanthracycline antibiotics . This suggests potential applications in the development of new antibiotics.
Biological Activity of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could be used to synthesize a variety of indole derivatives for screening different pharmacological activities.
Medicinal Chemistry Research
The compound is of interest in medicinal chemistry due to its structural complexity and potential biological activities. Its synthesis and characterization are crucial for exploring its applications in various fields of chemical research.
作用機序
Rotigotine, also known as N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, is a non-ergoline dopamine agonist used for the treatment of Parkinson’s Disease and Restless Leg Syndrome .
Target of Action
Rotigotine is an agonist at all 5 dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors .
Mode of Action
As a dopamine agonist, Rotigotine works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . This interaction with its targets results in the stimulation of post-synaptic dopaminergic neurons .
Biochemical Pathways
It is known that rotigotine has in vitro activity that spans the dopamine d1 through d5 receptors, as well as select adrenergic and serotonergic sites .
Pharmacokinetics
Rotigotine is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . The absolute bioavailability after 24 h transdermal delivery is 37% of the applied Rotigotine dose . Following a single administration of Rotigotine transdermal system (24-h patch-on period), most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 h of patch removal .
Result of Action
The molecular and cellular effects of Rotigotine’s action include the inhibition of dopamine uptake and prolactin secretion . Furthermore, Rotigotine has been shown to suppress the expressions of low-density lipoprotein receptor (LDL-R), proprotein convertase subtilisin/kexin type 9 (PCSK-9), and sterol regulatory element-binding protein (SREBP-2). It also inhibits ox-LDL-induced cholesterol accumulation in endothelial cells (ECs), improves U937 monocytes adhesion, and decreases the representation of NADPH oxidase (NOX-4) and generation of reactive oxygen species (ROS) in endothelial cells (ECs) .
Action Environment
Environmental factors such as oxidation and instability in a previous formulation indicate the need to evaluate impurities in both the raw material and pharmaceutical dosage forms of Rotigotine to ensure product quality . The transdermal patch provides a lesser dependence on gastrointestinal motility and the influence of other environmental factors .
特性
IUPAC Name |
N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFLGQHJVWSALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483986 | |
| Record name | N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
136247-07-9 | |
| Record name | N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


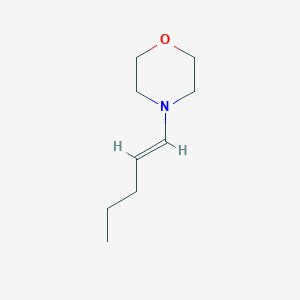
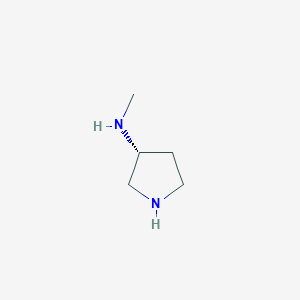
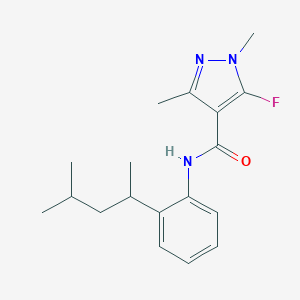

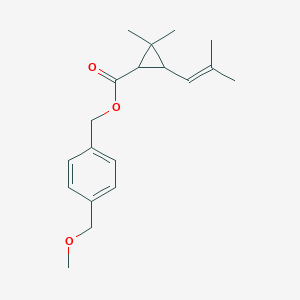
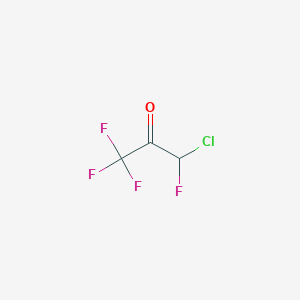
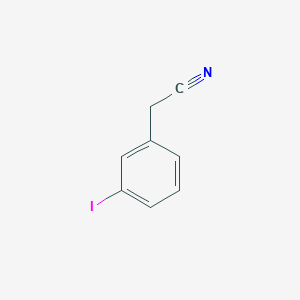
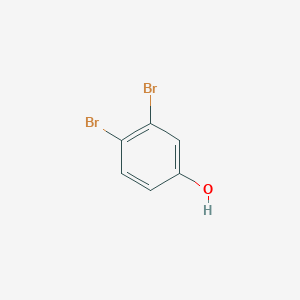


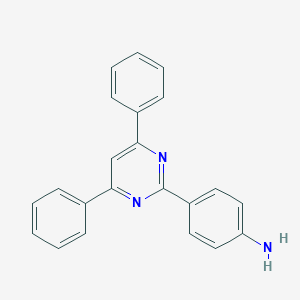
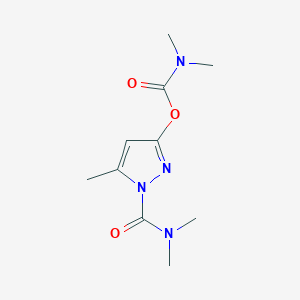
![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)
